molecular formula C6H5BrClNO2S B8761986 3-bromo-2-chloro-5-methanesulfonylpyridine

3-bromo-2-chloro-5-methanesulfonylpyridine

Cat. No.: B8761986
M. Wt: 270.53 g/mol
InChI Key: GBIKYUYDNTZYDS-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-5-methanesulfonylpyridine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyridine ring, along with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-methanesulfonylpyridine typically involves the introduction of bromine, chlorine, and methanesulfonyl groups onto a pyridine ring. One common method involves the use of pyridine as the starting material, followed by sequential halogenation and sulfonylation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while chlorination can be performed using chlorine gas or thionyl chloride. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5-methanesulfonylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used. Solvents such as toluene or ethanol are often employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

    Reduction Reactions: Products include pyridines with reduced sulfonyl groups.

Scientific Research Applications

3-bromo-2-chloro-5-methanesulfonylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-methanesulfonylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms and the sulfonyl group can influence the compound’s reactivity and binding affinity, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-chloro-5-methanesulfonylpyridine is unique due to the presence of both halogen atoms and a methanesulfonyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

3-bromo-2-chloro-5-methylsulfonylpyridine

InChI

InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3

InChI Key

GBIKYUYDNTZYDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of sodium sulfite (4.80 g, 38.1 mmol) and sodium bicarbonate (6.10 g, 72.6 mmol) in water (100 mL) was cooled to 15° C., and 5-bromo-6-chloropyridine-3-sulfonyl chloride (10.00 g, 34.4 mmol) was added. After being stirred at 15° C. for 3 hours and then at room temperature overnight under a nitrogen atmosphere, the mixture was heated to 40° C., and a solution of 2-chloroacetic acid (3.80 g, 40.2 mmol) and sodium hydroxide (1.90 g. 47.5 mmol) in water (20 mL) was added. The resulting mixture was stirred at reflux for 48 hours and then cooled to room temperature. The precipitated product was collected by filtration, washed with water (50 mL) and purified by column chromatography (gradient elution with 15-20% ethyl acetate in petroleum ether) to afford 3-bromo-2-chloro-5-methanesulfonyl-pyridine (1.80 g, 6.65 mmol) as a white solid. A solution of 2-chloroacetic acid (1.90 g, 20.1 mmol) and sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) was added to the filtrate. The mixture was heated at reflux overnight, and then evaporated to remove most of the water (about 100 mL). The residue was cooled to room temperature, and then extracted with dichloromethane (80 mL×3). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (gradient elution with 15-20% ethyl acetate in petroleum ether) to afford another batch of 3-bromo-2-chloro-5-methanesulfonyl-pyridine (1.30 g, 4.8 mmol, yield of two batches 35.5%) as a white solid (reference: U.S. Pat. No. 5,424,481).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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